Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate
Overview
Description
Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a methyl ester group at the 2-position, a chlorine atom at the 5-position, and a fluorine atom at the 4-position of the indole ring.
Mechanism of Action
Target of Action
Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities .
Pharmacokinetics
One source suggests that it has high gastrointestinal absorption .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. The specific substitution pattern is achieved through selective halogenation and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The presence of halogen atoms (chlorine and fluorine) allows for nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Ester Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Electrophilic Substitution: Halogenated indole derivatives.
Nucleophilic Substitution: Substituted indole derivatives with nucleophiles replacing the halogen atoms.
Ester Hydrolysis: 5-chloro-4-fluoro-1H-indole-2-carboxylic acid.
Scientific Research Applications
Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-1H-indole-2-carboxylate: Lacks the fluorine atom at the 4-position.
Methyl 4-fluoro-1H-indole-2-carboxylate: Lacks the chlorine atom at the 5-position.
Methyl 5-bromo-4-fluoro-1H-indole-2-carboxylate: Contains a bromine atom instead of chlorine at the 5-position.
Uniqueness
Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms provides distinct electronic and steric effects, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c1-15-10(14)8-4-5-7(13-8)3-2-6(11)9(5)12/h2-4,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXBWSKTLNCEQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629088 | |
Record name | Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480450-89-3 | |
Record name | Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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